molecular formula C19H16N6O4 B11181450 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide

Cat. No.: B11181450
M. Wt: 392.4 g/mol
InChI Key: NFYXJMFHRJRPNF-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a 4-methylphenyl group, a nitrophenyl group, and an imidazo[1,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b][1,2,4]triazole ring.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, often using a suitable halide derivative.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic substitution reaction, typically using a nitrophenyl halide.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halides, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1H-imidazo[1,2-b][1,2,4]triazole
  • N-(3-Nitrophenyl)-2-(4-methylphenyl)acetamide
  • 2-(4-Methylphenyl)-5-oxo-4,5-dihydro-1H-imidazo[1,2-b][1,2,4]triazole

Uniqueness

2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups and its imidazo[1,2-b][1,2,4]triazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16N6O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C19H16N6O4/c1-11-5-7-12(8-6-11)17-21-19-22-18(27)15(24(19)23-17)10-16(26)20-13-3-2-4-14(9-13)25(28)29/h2-9,15H,10H2,1H3,(H,20,26)(H,21,22,23,27)

InChI Key

NFYXJMFHRJRPNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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